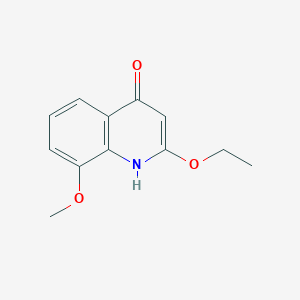2-Ethoxy-8-methoxyquinolin-4-OL
CAS No.: 861397-46-8
Cat. No.: VC15956235
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 861397-46-8 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-ethoxy-8-methoxy-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C12H13NO3/c1-3-16-11-7-9(14)8-5-4-6-10(15-2)12(8)13-11/h4-7H,3H2,1-2H3,(H,13,14) |
| Standard InChI Key | NRATWMRHIQSBKP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=O)C2=C(N1)C(=CC=C2)OC |
Introduction
Chemical Structure and Fundamental Properties
The molecular architecture of 2-ethoxy-8-methoxyquinolin-4-OL positions it as a polyfunctional heterocyclic compound. The quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring—serves as the scaffold for substituents that enhance its reactivity and bioactivity. Key structural features include:
-
Ethoxy group (-OCH₂CH₃) at position 2, which introduces steric bulk and influences electronic distribution.
-
Methoxy group (-OCH₃) at position 8, contributing to hydrophobicity and hydrogen-bonding capacity.
-
Hydroxyl group (-OH) at position 4, enabling acid-base behavior and participation in hydrogen bonding .
Table 1: Fundamental Chemical Properties of 2-Ethoxy-8-methoxyquinolin-4-OL
While specific physical properties such as melting point and solubility remain undocumented for this compound, analogs like 7-methoxy-4-quinolinol (CAS 82121-05-9) exhibit a melting point of 75–77°C and solubility in methanol . These data suggest that 2-ethoxy-8-methoxyquinolin-4-OL may share similar solubility profiles, albeit with modifications due to the ethoxy group’s steric effects .
Synthesis and Manufacturing Pathways
The synthesis of 2-ethoxy-8-methoxyquinolin-4-OL can be inferred from methodologies applied to analogous 4-hydroxyquinolines. A prominent route involves the Gould-Jacobs reaction, which facilitates the cyclization of anilinomethylenemalonates to form the quinoline core .
Key Synthetic Steps:
-
Condensation: Substituted anilines react with diethyl 2-(ethoxymethylene)malonate to form anilinodiesters .
-
Cyclization: Thermal intramolecular cyclization in diphenyl ether yields 4-hydroxyquinoline intermediates .
-
Functionalization: Phosphorus oxychloride (POCl₃) converts the 4-hydroxyl group to a chloride, enabling nucleophilic substitution with ethoxy or methoxy groups .
A critical challenge in this synthesis is the formation of side products, such as 4-ethoxyquinolines, due to unintended alkoxylation during substitution reactions . For instance, sodium ethoxide—generated in situ from ethanol and sodium hydride—can displace chloride at position 4, leading to ethoxy byproducts . Optimizing reaction conditions (e.g., moisture-free environments, controlled stoichiometry) is essential to minimize such side reactions.
Physicochemical and Computational Analysis
Quantitative structure-activity relationship (QSAR) studies on hydroxyquinoline derivatives highlight critical physicochemical descriptors:
Table 2: Predicted Physicochemical Properties (Based on Analogs)
| Descriptor | Value (Inferred) | Biological Relevance |
|---|---|---|
| cLogP | ~3.0 | Moderate lipophilicity for membrane penetration |
| Molecular Volume | ~220 ų | Optimal for target binding |
| Hydrogen Bond Donors | 1 (OH group) | Facilitates interactions with enzymes |
Future Directions and Research Gaps
-
Synthetic Optimization: Developing regioselective methods to install ethoxy and methoxy groups without side reactions.
-
Biological Screening: Evaluating antimicrobial and anticancer efficacy in in vitro and in vivo models.
-
ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity to validate therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume